4-Chloro-3-methylphenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate
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Overview
Description
4-Chloro-3-methylphenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate is an organic compound that belongs to the class of chlorinated aromatic compounds It is characterized by the presence of both phenyl and pyrimidine rings, which are substituted with chloro and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methylphenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate typically involves multiple steps. One common method starts with the chlorination of 3-methylphenol to obtain 4-chloro-3-methylphenol . This intermediate is then reacted with appropriate reagents to introduce the pyrimidine ring and the sulfonyl group. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylphenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove or modify the chloro and sulfonyl groups.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
4-Chloro-3-methylphenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-chloro-3-methylphenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The chloro and sulfonyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A related compound with similar structural features but lacking the pyrimidine ring and sulfonyl group.
5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Another compound with a similar sulfonyl group but different aromatic substitutions.
Uniqueness
4-Chloro-3-methylphenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both phenyl and pyrimidine rings, along with the chloro and sulfonyl groups, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H14Cl2N2O4S |
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Molecular Weight |
389.3 g/mol |
IUPAC Name |
(4-chloro-3-methylphenyl) 5-chloro-2-propylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-3-6-24(21,22)15-18-8-12(17)13(19-15)14(20)23-10-4-5-11(16)9(2)7-10/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
JZVCLLMPPWMEET-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC(=C(C=C2)Cl)C)Cl |
Origin of Product |
United States |
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